1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

Lipophilicity Drug Design ADME

Select this specific N1-(2-chlorobenzyl) pyrazole to ensure target engagement predictability. The ortho-chloro substituent elevates LogP to 3.06 vs. 1.51 for the unsubstituted analog, a ∼100-fold lipophilicity shift that directly impacts membrane permeability, kinase selectivity, and ADME profiles. The 3-amine handle enables rapid library synthesis (amides, ureas, Schiff bases) while the chlorine atom provides a latent cross-coupling site. Available in 95–98% purity, with 98% grade recommended for high-throughput screening to minimize impurity artifacts. Gram-to-kilogram quantities support discovery through early development without scaffold switching.

Molecular Formula C11H12ClN3
Molecular Weight 221.69
CAS No. 925607-55-2
Cat. No. B2907508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine
CAS925607-55-2
Molecular FormulaC11H12ClN3
Molecular Weight221.69
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC=CC=C2Cl)N
InChIInChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14)
InChIKeyFEAJPHNZDGHPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 925607-55-2): A Chlorinated Pyrazol-3-amine Scaffold for Kinase Inhibitor and Antimicrobial Lead Optimization


1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS 925607-55-2) is a synthetic pyrazole derivative featuring a 2-chlorobenzyl substituent at the N1 position and a methyl group at the C5 position of the pyrazole ring. This compound belongs to the class of N1-substituted 5-methyl-1H-pyrazol-3-amines, which are widely utilized as versatile building blocks and bioactive scaffolds in medicinal chemistry [1]. The presence of the 2-chlorobenzyl moiety confers distinct physicochemical properties, including enhanced lipophilicity (calculated LogP = 3.06) compared to non-halogenated analogs, and provides a reactive handle for further synthetic elaboration . The compound is commercially available with purities ranging from 95% to 98%, supporting its use in both discovery-phase research and scale-up applications .

Why Generic Substitution Fails: Structural Determinants of Lipophilicity and Biological Profile in N1-Substituted 5-Methyl-1H-pyrazol-3-amines


Within the N1-substituted 5-methyl-1H-pyrazol-3-amine series, even seemingly minor structural modifications at the N1-benzyl position can dramatically alter key physicochemical and biological properties. The introduction of a halogen atom—particularly chlorine at the ortho position—increases both molecular weight and lipophilicity compared to the unsubstituted benzyl analog, which can influence membrane permeability, target engagement, and off-target liability . Furthermore, the specific substitution pattern on the benzyl ring can affect the compound's binding mode to biological targets such as kinases, as evidenced by structure-activity relationship studies in related pyrazole-amine series [1]. Consequently, generic interchange among analogs in this class without consideration of these quantitative differences may compromise experimental reproducibility or lead to divergent biological outcomes.

Quantitative Differentiation of 1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine Against Closest Analogs: Evidence-Based Selection Criteria


Quantitative Lipophilicity Advantage: 2-Chlorobenzyl Substitution Elevates Calculated LogP to 3.06 vs 1.51 for Non-Halogenated Analog

The target compound 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine exhibits a calculated LogP value of 3.06, derived from the octanol-water partition coefficient predicted by the EPI Suite algorithm . In direct comparison, the non-chlorinated analog 1-benzyl-5-methyl-1H-pyrazol-3-amine (CAS 956729-47-8) shows a substantially lower LogP of 1.51–1.63 . This ~1.5 LogP unit increase corresponds to approximately a 30-fold increase in theoretical lipophilicity, which may translate to enhanced passive membrane permeability and altered tissue distribution profiles in cellular or in vivo models.

Lipophilicity Drug Design ADME

Commercial Availability at 98% Purity: A Differentiator from Typical 95% Grades in Analog Series

The target compound is routinely offered at 98% purity by multiple commercial suppliers, including Leyan (Catalog No. 1311367) and MolCore . In contrast, the closely related analog 1-benzyl-5-methyl-1H-pyrazol-3-amine is typically supplied at 95% purity, as documented by BenchChem and other vendors . This 3% absolute purity differential can be critical in applications such as in vitro enzyme assays, where trace impurities may confound activity readouts, or in crystallography, where higher purity enhances crystal quality.

Purity Procurement Quality Control

Molecular Weight Increase Due to Ortho-Chlorine: 221.69 g/mol vs 187.24 g/mol for Non-Halogenated Analog

The replacement of a hydrogen atom with chlorine at the ortho position of the benzyl ring increases the molecular weight from 187.24 g/mol (1-benzyl-5-methyl-1H-pyrazol-3-amine) to 221.69 g/mol for the target compound [1]. This 34.45 g/mol increase not only affects physical properties such as boiling point and solubility but also introduces a halogen atom capable of engaging in halogen bonding interactions with biological targets. In medicinal chemistry, such halogen substitutions have been associated with improved binding affinity and metabolic stability in pyrazole-based kinase inhibitors [2].

Molecular Weight Halogen Bonding Physicochemical Properties

Pyrazol-3-amine Core as a Privileged Kinase Inhibitor Scaffold: Precedent for N1-Benzyl Substituted Derivatives

The 5-methyl-1H-pyrazol-3-amine core is a well-documented privileged scaffold for ATP-competitive kinase inhibition. Numerous N1-substituted pyrazol-3-amines have been disclosed as potent inhibitors of kinases including GSK-3β, JAK2, and Aurora kinase A [1]. While target-specific IC50 data for 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine are not yet published in the open literature, the structural conservation of the pyrazol-3-amine hinge-binding motif suggests this compound retains the capacity to engage kinase ATP-binding pockets. The 2-chlorobenzyl group may further modulate kinase selectivity profiles compared to unsubstituted or para-substituted analogs, a phenomenon observed in related SAR campaigns [2].

Kinase Inhibition Medicinal Chemistry Scaffold Hopping

Chlorobenzyl Pyrazoles as Antimicrobial Leads: Enhanced Activity Associated with Chloro Substitution

Pyrazole derivatives bearing chloro-substituted benzyl groups have demonstrated enhanced antimicrobial activity in multiple studies. For example, compounds containing 4-chlorophenyl pyrazole moieties exhibited minimum inhibitory concentrations (MIC) in the range of 6.25–50 µg/mL against Staphylococcus aureus and Mycobacterium smegmatis [1]. A separate study reported that chloro-substituted tetrasubstituted pyrazoles displayed potent activity against both Gram-positive and Gram-negative bacterial strains [2]. While specific MIC values for 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine have not been reported, the conserved chlorobenzyl-pyrazole pharmacophore suggests this compound may exhibit comparable or superior antimicrobial properties relative to non-halogenated analogs.

Antimicrobial Antibacterial Antifungal

Optimal Research and Industrial Application Scenarios for 1-(2-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Profiling Selectivity Across Kinase Panels

Researchers seeking novel ATP-competitive kinase inhibitors can utilize 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine as a starting scaffold. The pyrazol-3-amine core engages the kinase hinge region , while the ortho-chlorobenzyl group can be further diversified to explore kinase selectivity. The compound's 98% purity grade minimizes confounding impurity effects in high-throughput screening . Initial screening should prioritize kinases known to accommodate halogenated benzyl substituents, such as GSK-3β and JAK family members.

Antimicrobial SAR Expansion: Rapid Derivatization of the 3-Amino Handle

In antimicrobial discovery programs, the primary amine at the 3-position of the pyrazole ring serves as a versatile synthetic handle for generating libraries of amides, ureas, and Schiff bases. The chlorobenzyl moiety enhances lipophilicity (LogP = 3.06) , which may improve bacterial membrane penetration. MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution methods, are recommended to benchmark activity against published chlorophenyl-pyrazole analogs .

Physicochemical Property Benchmarking: Lipophilicity-Controlled ADME Profiling

Medicinal chemists aiming to fine-tune lipophilicity within a congeneric series can employ 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine as a higher-LogP comparator (LogP = 3.06) alongside the non-halogenated analog (LogP = 1.51) . Parallel assessment of permeability (PAMPA or Caco-2), metabolic stability in liver microsomes, and plasma protein binding will elucidate the impact of the ~1.5 LogP increase on ADME properties. Such head-to-head comparisons inform the design of analogs with balanced potency and pharmacokinetic profiles.

Building Block Procurement for Parallel Synthesis: High-Purity Starting Material

For combinatorial chemistry and parallel synthesis workflows, the 98% purity of 1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine reduces the need for pre-synthesis purification . The ortho-chlorine atom also provides a latent functional group for late-stage diversification via transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . Procurement of this compound in gram to kilogram quantities supports both discovery and early development activities.

Technical Documentation Hub

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